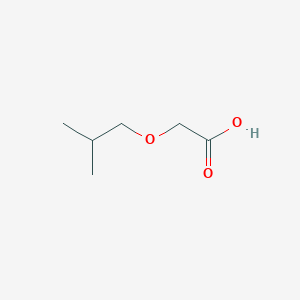2-Isobutoxyacetic acid
CAS No.: 24133-46-8
Cat. No.: VC1998727
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 24133-46-8 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.16 g/mol |
| IUPAC Name | 2-(2-methylpropoxy)acetic acid |
| Standard InChI | InChI=1S/C6H12O3/c1-5(2)3-9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
| Standard InChI Key | RJZXMJIGAJFDRS-UHFFFAOYSA-N |
| SMILES | CC(C)COCC(=O)O |
| Canonical SMILES | CC(C)COCC(=O)O |
Introduction
CHEMICAL STRUCTURE AND PROPERTIES
2-Isobutoxyacetic acid possesses a distinctive chemical structure that contributes to its unique physicochemical properties. The molecule consists of an isobutoxy group (CC(C)CO-) where a branched isobutyl moiety is connected to an oxygen atom, which is in turn attached to a methylene group (-CH₂-) bonded to a carboxylic acid group (-COOH). This arrangement can be represented as (CH₃)₂CH-CH₂-O-CH₂-COOH.
PHYSICAL AND CHEMICAL PROPERTIES
Table 1 summarizes the key physical and chemical properties of 2-isobutoxyacetic acid:
The carboxylic acid group provides acidic properties and hydrogen bonding capabilities, while the isobutoxy group contributes hydrophobic characteristics. This combination gives 2-isobutoxyacetic acid moderate solubility in both polar and non-polar solvents, an important feature for its applications in various chemical processes and analytical methods .
APPLICATIONS IN ANALYTICAL CHEMISTRY
One of the most significant applications of 2-isobutoxyacetic acid is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This analytical technique is crucial for the accurate quantification of various compounds in complex biological matrices.
INTERNAL STANDARD IN LC-MS/MS
2-Isobutoxyacetic acid has proven particularly valuable in the analysis of short and medium chain fatty acids in biological samples. A comprehensive study on serum profiles of these fatty acids utilized 2-isobutoxyacetic acid as an internal standard because it "fulfilled our expectation since it shared both the chromatographic and mass spectrometry conditions with the studied analytes" . The researchers found that this compound exhibited consistent chromatographic behavior and suitable mass spectral fragmentation patterns, enabling precise quantification of various fatty acids in serum samples.
The analytical method developed with 2-isobutoxyacetic acid as the internal standard allowed researchers to determine the physiological ranges of several short and medium chain fatty acids, including butyric acid (935.6 ± 246.5 ng/mL), isobutyric acid (698.8 ± 204.7 ng/mL), valeric acid (62.9 ± 15.3 ng/mL), isovaleric acid (1155.0 ± 490.4 ng/mL), and hexanoic acid (468.7 ± 377.5 ng/mL) in a healthy population .
ANALYTICAL PARAMETERS
The specific analytical conditions used for 2-isobutoxyacetic acid in LC-MS/MS applications include:
Table 2: Analytical Parameters for 2-Isobutoxyacetic acid in LC-MS/MS
This standardized methodology enables researchers to overcome many of the analytical challenges associated with the quantification of short and medium chain fatty acids, which are important biomarkers in various health conditions related to gut microbiota, inflammation, and metabolic disorders .
ROLE IN CHEMICAL SYNTHESIS
Beyond its analytical applications, 2-isobutoxyacetic acid serves important functions in chemical synthesis, particularly in pharmaceutical research and development.
PHARMACEUTICAL INTERMEDIATES
According to available sources, 2-isobutoxyacetic acid functions as "an intermediate in the preparation of bicyclic bridged cycloalkane derivatives as ATF4 pathway inhibitors" . This application highlights its importance in medicinal chemistry, specifically in developing compounds that target the ATF4 (Activating Transcription Factor 4) pathway, which plays crucial roles in cellular stress responses.
The ATF4 pathway is involved in various cellular processes, including those related to endoplasmic reticulum stress and amino acid deprivation. Inhibitors of this pathway have potential therapeutic applications for treating certain cancers, neurodegenerative diseases, and other conditions characterized by dysregulated stress responses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume